
Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate
Overview
Description
Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate (CAS: 106315-37-1) is an organochlorine ester characterized by a branched alkyl backbone and a ketone group. Its molecular formula is C₇H₁₁ClO₃, with a molecular weight of 164.63 g/mol . The compound features a chlorine atom at position 3, a ketone at position 3, and two methyl groups at position 2, contributing to steric hindrance and lipophilicity. It is commercially available as a laboratory reagent (97% purity) and is used as an intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules .
Preparation Methods
Preparation Methods of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate
Chlorination of Ethyl Acetoacetate with Phosphorus Pentachloride
One of the most common synthetic routes involves the chlorination of ethyl acetoacetate using phosphorus pentachloride (PCl5) as the chlorinating agent. This reaction proceeds via substitution of the keto-enol tautomeric form of ethyl acetoacetate, where the chlorine atom replaces the active hydrogen adjacent to the keto group, yielding the chloro-substituted β-ketoester.
- Reaction conditions: Typically carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature (0–25 °C) to avoid side reactions.
- Mechanism: The PCl5 reacts with the keto group to form a chlorinated intermediate, which then rearranges to the desired this compound.
- Yield: Moderate to high yields (60–85%) depending on reaction time and temperature control.
- Purification: The crude product is purified by extraction and silica gel chromatography to remove phosphorus-containing byproducts and unreacted starting materials.
Industrial Scale Chlorination and Esterification
In industrial settings, the preparation is optimized for large-scale production:
- Continuous flow reactors are employed to maintain precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry.
- Chlorination step: Ethyl acetoacetate is chlorinated using PCl5 or alternative chlorinating agents like thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2) under solvent conditions optimized for scale.
- Esterification: If starting from the corresponding acid or keto acid, esterification with ethanol in the presence of acid catalysts (e.g., sulfuric acid) is performed to yield the ethyl ester.
- Purification: Advanced purification techniques including distillation under reduced pressure and recrystallization ensure high purity (>97%) suitable for pharmaceutical intermediates.
Summary Table of Preparation Methods
Method | Starting Material | Chlorinating Agent | Solvent/Conditions | Yield (%) | Notes |
---|---|---|---|---|---|
PCl5 chlorination | Ethyl acetoacetate | Phosphorus pentachloride | DCM or chloroform, 0–25 °C | 60–85 | Most common, scalable, moderate cost |
Industrial continuous flow | Ethyl acetoacetate or acid | PCl5, SOCl2, or SO2Cl2 | Controlled flow reactor | >85 | High purity, optimized for scale |
CDI activation + malonate | Benzoic acid derivatives | Carbonyldiimidazole (CDI) | THF, room temperature | Variable | Alternative for substituted esters |
NCS chlorination | β-ketoester derivatives | N-Chlorosuccinimide (NCS) | Mild, room temperature | Moderate | Less common, selective chlorination |
Chlorine gas halogenation | β-ketoesters | Cl2 gas | Controlled low temperature | Variable | Requires careful handling, less used |
Detailed Research Findings and Analysis
Reaction Mechanism Insights
- The chlorination step involves electrophilic substitution at the α-position of the keto group.
- The presence of two methyl groups at the 2-position (2,2-dimethyl) increases steric hindrance, which can influence the regioselectivity and rate of chlorination.
- The ester group stabilizes the intermediate enol form, facilitating chlorination at the 3-position.
- The reaction mechanism is consistent with nucleophilic substitution where the chlorine acts as a leaving group in subsequent transformations.
Optimization Parameters
- Temperature: Lower temperatures (0–5 °C) favor selective chlorination and reduce side reactions.
- Solvent choice: Aprotic solvents like dichloromethane provide better control and solubility.
- Reagent stoichiometry: Using slight excess of PCl5 ensures complete conversion but requires careful quenching to avoid over-chlorination.
- Reaction time: Typically 1–3 hours; prolonged reaction can lead to decomposition or side products.
Purification and Characterization
- Purification is commonly achieved by liquid-liquid extraction followed by silica gel chromatography.
- Characterization includes:
- NMR spectroscopy: ^1H and ^13C NMR confirm the presence of chloro and keto groups.
- Mass spectrometry: Confirms molecular weight (178.61 g/mol).
- Melting point and purity analysis: Ensures batch consistency.
- Industrial processes may use distillation under reduced pressure for purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters or amides.
Hydrolysis: Products are carboxylic acids and alcohols.
Reduction: Products are alcohols or alkanes.
Scientific Research Applications
Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The compound’s reactivity is influenced by the electronic and steric effects of the dimethyl groups, which can modulate the rate and selectivity of its reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Chlorinated Propanoate Esters
The following table highlights key structural and functional differences between Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate and its analogs:
Key Structural and Functional Insights
Steric Effects: The 2,2-dimethyl groups in this compound reduce nucleophilic attack at the carbonyl carbon compared to non-methylated analogs like Ethyl 3-chloro-2-oxopropanoate . Mthis compound (methyl ester variant) exhibits higher volatility due to its lower molecular weight .
Electronic Effects: Dichlorinated analogs (e.g., Ethyl 3,3-dichloro-2-oxopropanoate) show increased electrophilicity, making them reactive in nucleophilic acyl substitution reactions . Aromatic substituents (e.g., 3-nitrophenyl in Ethyl 3-(3-nitrophenyl)-3-oxopropanoate) introduce electron-withdrawing effects, stabilizing enolate intermediates in condensation reactions .
Fluorinated analogs like Ethyl 2-fluoro-3-oxo-3-phenylpropanoate are explored in radiopharmaceuticals for imaging applications .
Biological Activity
- Molecular Formula : C₇H₁₁ClO₃
- Molecular Weight : 178.61 g/mol
- Structural Features : The compound contains a chloro group at the third carbon and a keto group adjacent to it, which may enhance its reactivity and biological interactions.
Synthesis and Applications
Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate is primarily utilized as an intermediate in the synthesis of various biologically active compounds. Notably, it is involved in the production of indole derivatives, which are known for their anticancer and antimicrobial properties. Additionally, it serves as a precursor for synthesizing 2,2-dimethyl-2H-chromene derivatives, which have been identified as effective antifungal agents.
Anticancer Properties
Compounds structurally related to this compound have shown potential in anticancer research. Indole derivatives synthesized from this compound have demonstrated activity against various cancer cell lines. For instance, studies indicate that certain indole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Effects
The synthesis of 2,2-dimethyl-2H-chromene derivatives from this compound has also led to the development of low-toxicity antifungal agents. These compounds exhibit significant antifungal activity against a range of pathogens, providing a theoretical basis for their application as botanical fungicides in agriculture.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can be informative:
Compound Name | CAS Number | Similarity Index | Notable Features |
---|---|---|---|
Mthis compound | 64507-20-6 | 0.94 | Methyl group instead of ethyl; similar reactivity. |
Ethyl 3-chloro-2,2-dimethylpropanoate | 106315-37-1 | 0.86 | Lacks the keto group; simpler structure. |
Ethyl 1-(chlorocarbonyl)cyclopentanecarboxylate | 76910-12-8 | 0.83 | Contains a cyclopentane ring; different functional groups. |
Methyl 1-(chlorocarbonyl)cycloheptanecarboxylate | 923020-96-6 | 0.80 | Cycloheptane structure; distinct chemical properties. |
This table illustrates how this compound stands out due to its unique combination of functional groups that may impart distinct reactivity compared to these similar compounds.
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are scarce, research on its derivatives provides valuable insights into its potential applications:
- Indole Derivatives : A study highlighted that certain indole derivatives synthesized from related compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF7), suggesting that modifications to the ethyl group could enhance biological activity.
- Antifungal Activity : Research demonstrated that synthesized chromene derivatives showed effective inhibition against Candida albicans and Aspergillus niger at low concentrations, indicating their potential as novel antifungal agents in agricultural settings.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via β-keto ester formation, leveraging Claisen condensation or halogenation of pre-existing β-keto esters. For example, methyl analogs (e.g., Mthis compound) are synthesized using chloroacetylation of dimethyl malonate derivatives followed by esterification . Reaction conditions such as temperature (50–80°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of chlorinating agents (e.g., PCl₃ or SOCl₂) significantly influence yield. Recrystallization from ethanol can enhance purity (>98%) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the ethyl ester triplet (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), the β-keto carbonyl (δ ~200-210 ppm in ¹³C), and dimethyl groups (δ ~1.4–1.6 ppm for CH₃) .
- IR Spectroscopy : Strong absorbance for ester C=O (~1740 cm⁻¹) and β-keto carbonyl (~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (e.g., C₇H₁₁ClO₃: ~178.6 g/mol) .
Advanced Research Questions
Q. How does steric hindrance from the 2,2-dimethyl group influence the reactivity of the β-keto ester moiety in nucleophilic substitution reactions?
- Methodological Answer : The 2,2-dimethyl group creates steric bulk, reducing accessibility to the β-carbon and altering reaction pathways. For instance, nucleophilic attack at the β-keto position may favor bulky nucleophiles (e.g., Grignard reagents) under high-temperature conditions. Comparative studies with non-methylated analogs (e.g., Ethyl 3-chloro-3-oxopropanoate) show slower reaction kinetics, requiring catalysts like DMAP or phase-transfer agents to enhance reactivity .
Q. What experimental strategies resolve contradictions in thermal stability data for this compound?
- Methodological Answer : Discrepancies in DSC/TGA data may arise from impurities or polymorphic forms. Strategies include:
- Purification : Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate pure crystalline forms .
- Controlled Atmosphere Analysis : Conduct thermal studies under inert gas (N₂/Ar) to prevent oxidative decomposition .
- Comparative Studies : Cross-reference with structurally similar esters (e.g., Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate) to identify stability trends .
Q. How can computational modeling predict the regioselectivity of this compound in multi-step syntheses?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density at reactive sites (e.g., β-carbon vs. ester carbonyl). For example, modeling the LUMO of the β-keto group may predict preferential attack by nucleophiles. Validation via kinetic isotope effects (KIE) or substituent perturbation (e.g., fluorination) can refine predictions .
Q. Methodological Considerations
- Contradiction Analysis : Conflicting NMR data (e.g., split peaks) may indicate rotameric equilibria. Use variable-temperature NMR (VT-NMR) to confirm dynamic exchange processes .
- Safety Protocols : While specific toxicity data for this compound is limited, analogs (e.g., Methyl 3-chloro-3-oxopropanoate) require PPE (gloves, respirators) and fume hoods due to potential respiratory irritation .
Properties
IUPAC Name |
ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-4-11-6(10)7(2,3)5(8)9/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMSRVZREZMYNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441684 | |
Record name | Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64244-87-7 | |
Record name | Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.